molecular formula C12H12BNO3S B3359727 {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid CAS No. 874288-11-6

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid

Cat. No.: B3359727
CAS No.: 874288-11-6
M. Wt: 261.11 g/mol
InChI Key: RLAAJTUMWGIFSW-UHFFFAOYSA-N
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Description

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a thienylmethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} typically involves the reaction of a phenylboronic acid derivative with a thienylmethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound} are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the thienylmethylcarbamoyl group, making it less versatile in certain applications.

    Thienylboronic acid: Contains a thienyl group but lacks the carbamoyl functionality.

    Carbamoylphenylboronic acid: Contains a carbamoyl group but lacks the thienyl substitution.

Uniqueness

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is unique due to the combination of the boronic acid, phenyl, thienyl, and carbamoyl groups. This unique structure imparts specific reactivity and binding properties that are not observed in simpler boronic acid derivatives.

Properties

IUPAC Name

[3-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3S/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAAJTUMWGIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192434
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-11-6
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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